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2-isopropyl-3,6-dimethoxy-2,5-
Compound Name:

dihydropyrazine
CAS No.: 148403-14-9
Cat. No.: B139511

Get Quote

\ J

A Note to the Researcher: The compound "2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine”
is recognized in chemical literature primarily as a Schollkopf reagent, a chiral auxiliary used in
the asymmetric synthesis of amino acids. Its direct application as a flavoring agent or its
presence in food has not been established in scientific literature. It is likely that the interest lies
in structurally related and highly potent aromatic compounds, the alkyl-methoxypyrazines,
which are pivotal to the flavor profiles of numerous food products. This guide will, therefore,
focus on these food-relevant pyrazines, particularly 2-isopropyl-3-methoxypyrazine (IPMP) and
2-isobutyl-3-methoxypyrazine (IBMP), providing in-depth application notes and protocols for
their study in food science.

Introduction to Alkyl-Methoxypyrazines: The Potent
"Green" Aromas

Alkyl-methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are
among the most potent aroma molecules known.[1] They are generally characterized by their
powerful "green," vegetative, and earthy aromas.[2] These compounds are biosynthesized by a
variety of plants and microorganisms and can be found in numerous raw and processed foods.
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[1][2] Their contribution to the overall flavor profile of a food product can be significant, even at
exceptionally low concentrations, often in the parts-per-trillion range.[3]

In food science, the study of methoxypyrazines is crucial for several reasons:

o Defining Character: They can be responsible for the characteristic and desirable "green"
notes in vegetables like bell peppers, peas, and green beans.[4][5]

o Off-Flavors: Their presence can also lead to undesirable off-flavors, such as the "ladybug
taint” in wine or the "potato-taste defect" in coffee.[6][7]

e Quality Control: Monitoring their concentration is a key aspect of quality control in the food
and beverage industry, particularly in viticulture and coffee production.[7][8]

Key Methoxypyrazines and Their Sensory Profiles

The two most extensively studied methoxypyrazines in food science are 2-isopropyl-3-
methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP). Their sensory attributes
are critical to understanding their impact on food flavor.

Odor Detection

Common .
Compound Structure . Threshold (in

Descriptors

water)
2-isopropyl-3- Earthy, pea, beany,
methoxypyrazine NNOCH3CHCHsCHs green bell pepper, ~2 ng/L
(IPMP) potato[4][9][10]
2-isobutyl-3- Green bell pepper,
) NNOCHsCH2CHCHsC
methoxypyrazine H green pea, earthy, ~2 ng/L
3

(IBMP) galbanum[5][11][12]

Natural Occurrence and Applications in Food
Products

Methoxypyrazines are integral to the flavor profile of a wide array of food and beverage
products. Their presence can be a result of biosynthesis within the plant or formation during

© 2026 BenchChem. All rights reserved. 2/6 Tech Support


https://www.mdpi.com/2076-3417/12/22/11361
https://www.researchgate.net/publication/372309421_3-Alkyl-2-methoxypyrazines_Overview_of_Their_Occurrence_Biosynthesis_and_Distribution_in_Edible_Plants
https://en.wikipedia.org/wiki/3-Isobutyl-2-methoxypyrazine
https://foodb.ca/compounds/FDB020065
https://www.thegoodscentscompany.com/data/rw1013601.html
https://www.researchgate.net/publication/280318888_Determination_of_Ortho-_and_Retronasal_Detection_Thresholds_for_2-Isopropyl-3-Methoxypyrazine_in_Wine
https://pubs.acs.org/doi/abs/10.1021/acsfoodscitech.2c00233
https://pubs.acs.org/doi/abs/10.1021/acsfoodscitech.2c00233
https://www.mdpi.com/1420-3049/26/11/3172
https://foodb.ca/compounds/FDB020065
https://www.hmdb.ca/metabolites/HMDB40340
https://www.chemimpex.com/products/43562
https://www.thegoodscentscompany.com/data/rw1013601.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isobutyl-3-methoxypyrazine
https://aroxa.com/product/beer-2-isobutyl-3-methoxypyrazine/?currency=GBP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139511?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

processing.

Food/Beverage

Predominant
Methoxypyrazine(s)

Role and Context

Bell Peppers

IBMP, IPMP

Key contributors to the
characteristic "green” and

vegetative aroma.[4][13]

Wine (esp. Sauvignon Blanc,

Cabernet Sauvignon)

IBMP, IPMP

Provide herbaceous and green
pepper notes. Can be
desirable at low levels but are
considered a fault at high
concentrations, often
associated with under-ripe
grapes. Also the cause of
"ladybug taint."[6][8]

Coffee

IPMP, IBMP

Contribute to the "potato-taste
defect" in some coffees, an
undesirable raw potato-like off-
flavor.[7]

Peas and Green Beans

IPMP, IBMP

Impart the characteristic fresh,
green, and slightly earthy
notes.[5][13]

Asparagus

IPMP

A key component of its

distinctive green aroma profile.

Dairy Products

IPMP

Has been detected in milk and
milk products, potentially from

animal feed.[4]

Protocols for Analysis

The extremely low concentration of methoxypyrazines in food matrices necessitates highly

sensitive analytical techniques. Below are protocols for sensory evaluation and instrumental

analysis.
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Protocol for Sensory Evaluation: Odor Detection
Threshold

This protocol outlines the determination of the odor detection threshold of a methoxypyrazine in
a specific food matrix (e.g., wine) using the ascending forced-choice method (ASTM E679).

Objective: To determine the lowest concentration of a methoxypyrazine that can be reliably
detected by a sensory panel.

Materials:

Food matrix (e.g., neutral white wine, de-aromatized coffee)

Pure methoxypyrazine standard (IPMP or IBMP)

Ethanol (for stock solution)

Glassware (volumetric flasks, pipettes)

Sensory evaluation glasses with lids

A panel of at least 15 trained assessors
Procedure:

o Stock Solution Preparation: Prepare a stock solution of the methoxypyrazine in ethanol at a
concentration of 1 mg/mL.

o Working Solutions: Create a series of dilutions in the food matrix. The concentration steps
should be in a geometric progression (e.g., a factor of 2 or 3). The range should span from
well below the expected threshold to clearly detectable.

o Triangle Test Setup: For each concentration level, present three samples to each panelist:
two are the plain food matrix (blanks), and one contains the diluted methoxypyrazine. The
order of presentation should be randomized for each panelist.

o Evaluation: Panelists are asked to identify the "odd" sample at each concentration level,
starting from the lowest. If they correctly identify the sample, they are presented with the next

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139511?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

higher concentration. The individual's threshold is the last concentration at which they
correctly identified the sample before making an incorrect identification, or the highest
concentration if all are identified correctly.

o Data Analysis: The group's best estimate threshold (BET) is calculated as the geometric
mean of the individual thresholds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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